molecular formula C6H7BrN2 B1276636 5-Bromo-4-methylpyridin-3-amine CAS No. 850892-12-5

5-Bromo-4-methylpyridin-3-amine

Cat. No. B1276636
CAS RN: 850892-12-5
M. Wt: 187.04 g/mol
InChI Key: VZPJBIMRSJQEMB-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridin-3-amine is a chemical compound with the empirical formula C6H7BrN2 and a molecular weight of 187.04 . It is a solid substance and is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of novel pyridine derivatives, including 5-Bromo-4-methylpyridin-3-amine, can be achieved through a palladium-catalyzed one-pot Suzuki cross-coupling reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methylpyridin-3-amine can be represented by the SMILES string CC1=C(C=NC=C1Br)N . The InChI code for this compound is 1S/C6H7BrN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3 .


Physical And Chemical Properties Analysis

5-Bromo-4-methylpyridin-3-amine is a solid substance . It has a molecular weight of 187.04 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Pyridine-Based Derivatives

5-Bromo-4-methylpyridin-3-amine: serves as a key intermediate in the synthesis of novel pyridine derivatives. These derivatives are explored for their potential biological activities, such as anti-thrombolytic and biofilm inhibition properties. For instance, the compound 4b synthesized from this amine exhibited significant activity against clot formation in human blood .

Quantum Mechanical Investigations

The molecular structure and reactivity of pyridine derivatives synthesized from 5-Bromo-4-methylpyridin-3-amine are studied using Density Functional Theory (DFT). These studies help in understanding the electronic properties and potential reaction pathways, which are crucial for designing molecules with desired characteristics .

Liquid Crystal Technology

Pyridine derivatives obtained from 5-Bromo-4-methylpyridin-3-amine are investigated as chiral dopants for liquid crystals. The electronic properties and molecular orientation of these compounds can influence the performance of liquid crystal displays, making them valuable in materials science .

Pharmaceutical Intermediates

As a pharmaceutical intermediate, 5-Bromo-4-methylpyridin-3-amine is utilized in the synthesis of various drugs. Its structural similarity to naturally occurring compounds like nucleotides and vitamins makes it a versatile building block in drug development.

Agrochemical Synthesis

In agrochemistry, 5-Bromo-4-methylpyridin-3-amine is used to create compounds that can serve as pesticides or herbicides. The bromine atom in its structure provides reactive sites for further functionalization, essential for developing effective agrochemicals.

Materials Science: Electronic Materials

The electronic properties of 5-Bromo-4-methylpyridin-3-amine derivatives make them suitable for use in electronic materials. These properties can be tailored for specific applications, such as semiconductors or conductive polymers.

Organic Synthesis: Suzuki Cross-Coupling Reactions

This amine participates in Suzuki cross-coupling reactions, a widely used method to form carbon-carbon bonds. The resulting products are important for constructing complex organic molecules, including natural products and polymers .

Analytical Chemistry: Molecular Structure Elucidation

Techniques like X-ray crystallography utilize derivatives of 5-Bromo-4-methylpyridin-3-amine to determine the molecular structure of complex compounds. This is vital for understanding the properties and potential applications of new materials.

Safety and Hazards

5-Bromo-4-methylpyridin-3-amine is classified as Acute Tox. 4 Oral . The safety information suggests that it should not be ingested or inhaled, and contact with skin and eyes should be avoided . It is also recommended to avoid dust formation .

properties

IUPAC Name

5-bromo-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPJBIMRSJQEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427648
Record name 5-bromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methylpyridin-3-amine

CAS RN

850892-12-5
Record name 5-bromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-methylpyridin-3-amine
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Synthesis routes and methods

Procedure details

This compound is obtained by reducing 3-bromo-4-methyl-5-nitropyridine (Intermediate 29.5) with iron in a manner similar to the synthesis of Intermediate 29.7, on the scale of 10 mmol.
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